molecular formula C12H24O8S B13444376 a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl

a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl

Katalognummer: B13444376
Molekulargewicht: 328.38 g/mol
InChI-Schlüssel: PDKKFMVANDDEQS-IIRVCBMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl: is a compound known for its diverse biomedical applications. It facilitates the study and precise targeting of various diseases associated with cell signaling and metabolic pathways. This compound belongs to the category of monosaccharides and has the molecular formula C12H24O8S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of protecting groups such as acetyl groups to prevent unwanted reactions at the hydroxyl sites.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, adhering to stringent regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The disulfide bonds formed can be reduced back to thiol groups.

    Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various alkylating agents under mild conditions.

Major Products Formed:

    Oxidation: Disulfide derivatives.

    Reduction: Regeneration of the original thiol compound.

    Substitution: Alkylated derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl is widely used in biomedical research. It is particularly valuable in the study of cell signaling and metabolic pathways. Its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Facilitates the study of glycosylation processes and protein-carbohydrate interactions.

    Medicine: Potential therapeutic agent for targeting specific diseases.

    Industry: Used in the production of various biochemical reagents and diagnostic tools.

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets involved in cell signaling pathways. The mercaptoethoxyethoxy group allows for precise targeting and modulation of these pathways, leading to desired biological outcomes. The exact mechanism involves binding to specific receptors or enzymes, altering their activity and downstream signaling events.

Vergleich Mit ähnlichen Verbindungen

  • 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl PEG3-thiol
  • α-GalNAc-PEG3-Azide

Uniqueness: a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl is unique due to its specific functional groups that allow for versatile chemical modifications and precise targeting in biological systems. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable tool in scientific research.

Eigenschaften

Molekularformel

C12H24O8S

Molekulargewicht

328.38 g/mol

IUPAC-Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]oxane-3,4,5-triol

InChI

InChI=1S/C12H24O8S/c13-7-8-9(14)10(15)11(16)12(20-8)19-4-3-17-1-2-18-5-6-21/h8-16,21H,1-7H2/t8-,9+,10+,11-,12+/m1/s1

InChI-Schlüssel

PDKKFMVANDDEQS-IIRVCBMXSA-N

Isomerische SMILES

C(COCCS)OCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Kanonische SMILES

C(COCCS)OCCOC1C(C(C(C(O1)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.